molecular formula C16H13ClO2 B2770183 8-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one CAS No. 141106-26-5

8-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one

Cat. No.: B2770183
CAS No.: 141106-26-5
M. Wt: 272.73
InChI Key: AZDCYJHBQTWOGG-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one is a chemical compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a chlorophenyl group attached to a dihydrobenzoxepinone structure. Benzoxepines are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 8-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2-hydroxyacetophenone.

    Condensation Reaction: The initial step involves a condensation reaction between 4-chlorobenzaldehyde and 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, to form an intermediate chalcone.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the benzoxepinone ring structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

8-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide to introduce different functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as phenols and carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

8-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one can be compared with other similar compounds, such as:

    Benzoxepines: Other benzoxepine derivatives may have different substituents on the benzene or oxepine rings, leading to variations in their biological activities and properties.

    Chlorophenyl Compounds: Compounds with chlorophenyl groups, such as chlorpheniramine and chlorpromazine, may share some structural similarities but differ in their pharmacological profiles and applications.

The uniqueness of this compound lies in its specific combination of the benzoxepinone ring and chlorophenyl group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

8-(4-chlorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c17-13-6-3-11(4-7-13)12-5-8-14-15(18)2-1-9-19-16(14)10-12/h3-8,10H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDCYJHBQTWOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)C3=CC=C(C=C3)Cl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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